molecular formula C17H16N2O2 B3051352 3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- CAS No. 33156-84-2

3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)-

Cat. No. B3051352
CAS RN: 33156-84-2
M. Wt: 280.32 g/mol
InChI Key: HQICEQOCYAITRP-UHFFFAOYSA-N
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Description

This compound is a type of imidazoisoindol, a class of compounds that have been studied for their potential therapeutic applications . It is also known as an anorectic agent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a core imidazoisoindol ring system substituted with a 4-methoxyphenyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm³, a boiling point of 465.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 79.1±0.5 cm³ .

Scientific Research Applications

Structural Analysis

A study on 5-(3-Iodophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol revealed its structural intricacies, including the envelope conformation of its pentagonal A and B rings and the planar nature of its hexagonal C and D rings. The dihydroimidazoisoindole group is approximately planar, making an angle of 91.3° with ring D. The molecules form dimers linked by hydrogen bonds, with a calculated rotational barrier around the C(1)-C(3) bond suggesting potential ease in modifying molecular geometry in solution (Rodier et al., 1993).

Chemical Synthesis and Optimization

Research into the stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones demonstrates the compound's potential in chemical synthesis, achieving high yields and stereoselectivities through intermolecular condensation. This process involves the use of 2-formylbenzoic acid and α-amino amides, highlighting the compound's role in facilitating efficient and selective chemical reactions (Katritzky et al., 2001).

Pharmacological Applications

A derivative, mazindol (5-p-chlorophenyl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol), was studied for its anorectic (appetite-suppressing) effects, demonstrating significant activity comparable to d-amphetamine in animals. This highlights the compound's potential in pharmacological applications, specifically in the development of treatments for conditions such as obesity (Aeberli et al., 1975).

Material Science and Corrosion Inhibition

The compound's derivatives have been explored in the field of material science, particularly in corrosion inhibition. A study demonstrated the synthesis of imidazole derivatives and their effectiveness in protecting mild steel in acidic solutions, showcasing the compound's utility in developing new materials with enhanced corrosion resistance properties (Prashanth et al., 2021).

Antimalarial Activity

Research on imidazo[2,1-a]isoindol-5-ol derivatives has shown significant antimalarial activity, both in vitro and in vivo. This suggests the compound's relevance in the development of new antimalarial drugs, contributing to the global fight against malaria (del Olmo et al., 2011).

Mechanism of Action

This compound is known to inhibit the dopamine, norepinephrine, and serotonin transporters . This suggests that it may have potential applications in the treatment of conditions related to these neurotransmitter systems.

properties

IUPAC Name

5-(4-methoxyphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)17(20)15-5-3-2-4-14(15)16-18-10-11-19(16)17/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQICEQOCYAITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=NCCN42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954771
Record name 5-(4-Methoxyphenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)-

CAS RN

33156-84-2
Record name 3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033156842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxyphenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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